7-(3-Oxocyclohexyl)heptanenitrile
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Overview
Description
7-(3-Oxocyclohexyl)heptanenitrile is an organic compound with the molecular formula C13H21NO It is characterized by the presence of a nitrile group (-CN) attached to a heptane chain, which is further substituted with a cyclohexyl group containing a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Oxocyclohexyl)heptanenitrile can be achieved through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group, producing the nitrile.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ketone group.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogen gas with a suitable catalyst are commonly used for reduction.
Substitution: Sodium or potassium cyanide in ethanol is used for nucleophilic substitution reactions.
Major Products:
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: Primary amines are the major products of reduction reactions.
Substitution: The major products depend on the specific substituents introduced during the reaction.
Scientific Research Applications
7-(3-Oxocyclohexyl)heptanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays and as a precursor for biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(3-Oxocyclohexyl)heptanenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the ketone group can undergo various transformations. These interactions can influence biological pathways and chemical processes, making the compound valuable in research and development .
Comparison with Similar Compounds
Heptanenitrile: A simpler nitrile compound with a straight-chain structure.
Cyclohexanone: A ketone with a cyclohexyl group, lacking the nitrile functionality.
Cyclohexylacetonitrile: A nitrile compound with a cyclohexyl group attached to an acetonitrile moiety.
Uniqueness: 7-(3-Oxocyclohexyl)heptanenitrile is unique due to its combination of a nitrile group, a heptane chain, and a cyclohexyl ketone group.
Properties
IUPAC Name |
7-(3-oxocyclohexyl)heptanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c14-10-5-3-1-2-4-7-12-8-6-9-13(15)11-12/h12H,1-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNNVKYEGQPMFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)CCCCCCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642358 |
Source
|
Record name | 7-(3-Oxocyclohexyl)heptanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-99-1 |
Source
|
Record name | 7-(3-Oxocyclohexyl)heptanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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